molecular formula C19H24F3N3O3 B15022545 4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B15022545
M. Wt: 399.4 g/mol
InChI Key: AICXLABDFZCHFA-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a tert-butyl group, a butyl group, and a trifluoromethyl group attached to an imidazolidinone ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring is synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Benzamide Moiety: The benzamide moiety is attached through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

    Addition of the tert-Butyl and Butyl Groups: The tert-butyl and butyl groups are introduced via alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
  • 4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone

Uniqueness

4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance its stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H24F3N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C19H24F3N3O3/c1-5-6-11-25-15(27)18(19(20,21)22,24-16(25)28)23-14(26)12-7-9-13(10-8-12)17(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,23,26)(H,24,28)

InChI Key

AICXLABDFZCHFA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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